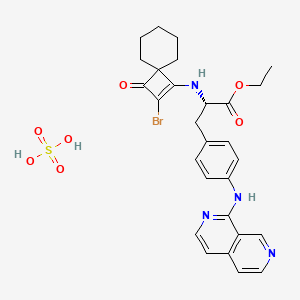![molecular formula C22H22N6O4 B2516685 2-(3-(3,4-dimetoxi-fenil)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pirimidin-6(7H)-il)-N-fenetilacetamid CAS No. 893937-71-8](/img/structure/B2516685.png)
2-(3-(3,4-dimetoxi-fenil)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pirimidin-6(7H)-il)-N-fenetilacetamid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring and a phenethylacetamide group. These types of compounds are often synthesized for use in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions that create the various rings and attach the functional groups . The exact synthesis process for this specific compound isn’t available in the sources I found.Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like NMR spectroscopy and X-ray crystallography . These techniques can provide information about the positions of the atoms in the molecule and the configuration of its stereo-centers.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the amide group might participate in hydrolysis reactions, while the aromatic rings might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its functional groups and overall structure. For example, it’s likely to have a high melting point due to the presence of multiple aromatic rings .Aplicaciones Científicas De Investigación
Síntesis de Derivados de Tetrahidroisoquinolina
El compuesto se usa en la síntesis de ácido (–)-6,7-dimetoxi-1,2,3,4-tetrahidroisoquinolina-1-carboxílico. Esto se logra mediante la aplicación de una combinación de dos métodos sintéticos: la reacción de Petasis y la ciclización de Pomeranz–Fritsch–Bobbitt .
Inhibidor de LSD1
Se ha encontrado que el compuesto inhibe significativamente LSD1 cuando se tratan células MGC-803. Esta inhibición también suprime la capacidad de migración celular .
Síntesis de 1,2,3-Triazoles
El compuesto se usa en la síntesis de 1-monosustituidos y 1,4-disustituidos 1H-1,2,3-triazoles en condiciones de flujo continuo utilizando cobre sobre carbón como catalizador heterogéneo .
Síntesis de Rufinamida
El compuesto se usa en la síntesis de un agente antiepiléptico, rufinamida, que se obtuvo con un rendimiento aislado del 96% .
Inhibidor de USP28
Se ha encontrado que el compuesto inhibe potentemente USP28, mostrando selectividad sobre USP7 y LSD1 .
Materiales Energéticos
El compuesto, junto con sus buenas estabilidades térmicas y propiedades de detonación comparables, destaca su potencial de aplicación como materiales energéticos .
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetc-Met receptor tyrosine kinase , a protein that plays a crucial role in cellular processes such as growth, regeneration, and healing.
Mode of Action
For instance, some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit the c-Met receptor tyrosine kinase .
Biochemical Pathways
It’s known that inhibition of c-met receptor tyrosine kinase can affect multiple cellular pathways, including those involved in cell growth and survival .
Result of Action
Similar compounds have been found to exhibit antiproliferative activities against certain cancer cell lines . For instance, some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit colony formation, increase cellular Reactive Oxygen Species (ROS) content, suppress Epidermal Growth Factor Receptor (EGFR) expression, and induce apoptosis .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4/c1-31-17-9-8-16(12-18(17)32-2)28-21-20(25-26-28)22(30)27(14-24-21)13-19(29)23-11-10-15-6-4-3-5-7-15/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHDNCJTSIZLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCCC4=CC=CC=C4)N=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2516606.png)

![2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide](/img/structure/B2516609.png)

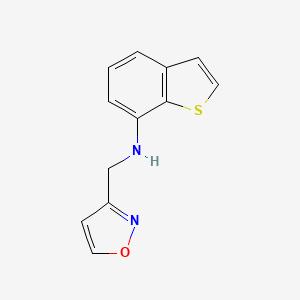
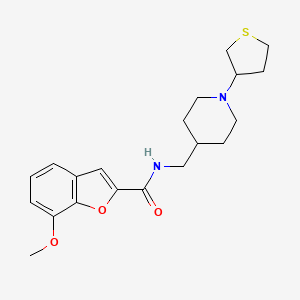
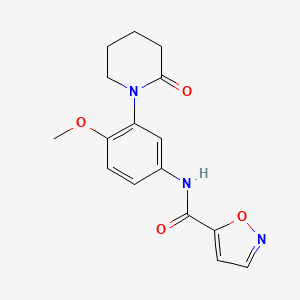
![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2516617.png)
![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2516618.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2516619.png)
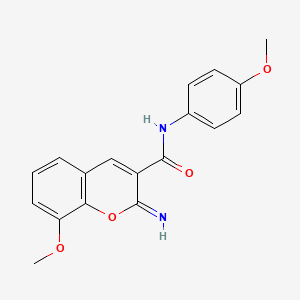
![N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide](/img/structure/B2516621.png)
